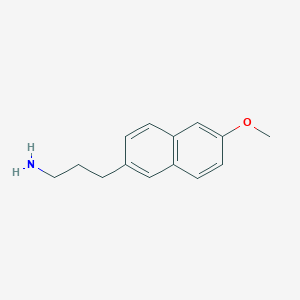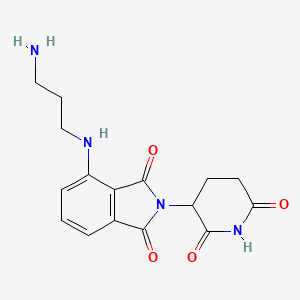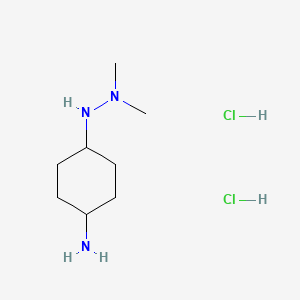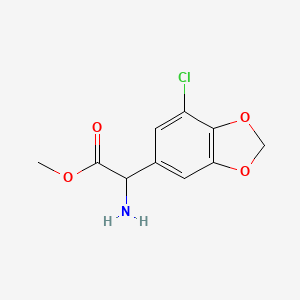
Methyl 2-amino-2-(7-chloro-1,3-dioxaindan-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(7-chloro-1,3-dioxaindan-5-yl)acetate typically involves the reaction of 7-chloro-1,3-dioxaindane with methyl 2-aminoacetate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-2-(7-chloro-1,3-dioxaindan-5-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce various substituted derivatives of the compound .
Applications De Recherche Scientifique
Methyl 2-amino-2-(7-chloro-1,3-dioxaindan-5-yl)acetate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Methyl 2-amino-2-(7-chloro-1,3-dioxaindan-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl 2-amino-2-(7-chloro-1,3-dioxaindan-5-yl)acetate include other indole derivatives and compounds with similar structural features, such as:
- Methyl 2-amino-2-(5-chloro-1,3-dioxaindan-7-yl)acetate
- Methyl 2-amino-2-(7-bromo-1,3-dioxaindan-5-yl)acetate
- Methyl 2-amino-2-(7-chloro-1,3-dioxaindan-6-yl)acetate
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement and the presence of the 7-chloro-1,3-dioxaindan moiety. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H10ClNO4 |
|---|---|
Poids moléculaire |
243.64 g/mol |
Nom IUPAC |
methyl 2-amino-2-(7-chloro-1,3-benzodioxol-5-yl)acetate |
InChI |
InChI=1S/C10H10ClNO4/c1-14-10(13)8(12)5-2-6(11)9-7(3-5)15-4-16-9/h2-3,8H,4,12H2,1H3 |
Clé InChI |
IDRXEJFZVNQVDD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC2=C(C(=C1)Cl)OCO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13537114.png)

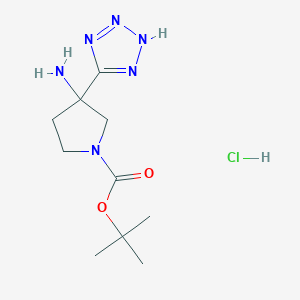
![(3-Phenylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13537136.png)

![6-(3,4-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13537155.png)
